molecular formula C7H10BrNS B2746586 Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- CAS No. 910552-70-4

Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-

Cat. No.: B2746586
CAS No.: 910552-70-4
M. Wt: 220.13
InChI Key: JYHKROPJNAJICK-UHFFFAOYSA-N
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Description

Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, widely studied for its diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The compound Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- features a bromine atom at position 5, a methyl group at position 4, and an isopropyl group at position 2. These substituents influence its electronic, steric, and lipophilic properties, which are critical for its biological interactions and reactivity.

Properties

IUPAC Name

5-bromo-4-methyl-2-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-4(2)7-9-5(3)6(8)10-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHKROPJNAJICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method provides a straightforward route to obtain the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .

Scientific Research Applications

Biological Activities

Thiazole derivatives, including 5-bromo-4-methyl-2-(1-methylethyl)-, exhibit a wide range of biological activities:

  • Antimicrobial Properties : Numerous studies have demonstrated that thiazole compounds possess significant antibacterial and antifungal activities. For instance, derivatives have been synthesized and tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
  • Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Notably, certain thiazole-pyridine hybrids have shown enhanced efficacy against breast cancer cells compared to conventional treatments like 5-fluorouracil . In one study, compounds derived from thiazoles demonstrated selective cytotoxicity against human glioblastoma and melanoma cells .
  • Anti-inflammatory Effects : Thiazole compounds have been explored for their potential in treating inflammation-related conditions. They are believed to modulate immune responses effectively .

Case Study 1: Antimicrobial Activity

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial properties using the disc diffusion method. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Case Study 2: Anticancer Potential

In another investigation, a novel series of thiazole-pyrimidine hybrids were synthesized and tested for anticancer activity against multiple cell lines. The most active compound showed IC₅₀ values in the low micromolar range, indicating potent anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget Organism/Cell LineIC₅₀ (µM)
AntibacterialThiazole DerivativesStaphylococcus aureus<50
AntifungalThiazole DerivativesAspergillus niger<30
AnticancerThiazole-Pyridine HybridsMCF-7 (Breast Cancer)5.71
Anti-inflammatoryThiazole DerivativesVarious inflammatory modelsNot specified

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Electronic Comparisons

a) 5-Bromo-2-(tert-Butyldimethylsilyl)-4-Methylthiazole (CAS: 1245782-59-5)
  • Structure : Differs at position 2, where a bulky tert-butyldimethylsilyl (TBS) group replaces the isopropyl group.
  • Molecular Weight : 292.31 g/mol (vs. ~223.15 g/mol for the target compound).
b) Thiazole Derivatives with Aromatic Substituents
  • Example : 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives ().
  • Key Differences: Aromatic rings at positions 2 and 4 introduce π-π stacking capabilities, enhancing interactions with hydrophobic enzyme pockets.
c) Thiazoles with Catechol Substitutions
  • Example : Compounds with aromatic nuclei at position 4 and catechol substitutions ().
  • Electronic Effects : Catechol groups lower the HOMO-LUMO gap (e.g., 3.92 eV for compound 8b) compared to methyl or hydrogen substituents, improving antioxidant and antiradical activity .
a) Anticancer Activity
  • The target compound’s bromine and methyl groups may mimic the electronic effects seen in 4-chloro-2-methylphenyl amido-substituted thiazoles, which showed moderate anticancer activity (). However, the absence of an amide or trifluoromethyl group might reduce potency compared to derivatives like those in .
b) Enzyme Inhibition (MMP-2)
  • Thiazole carboxylic acid derivatives (e.g., MMPI-1154) demonstrate superior matrix metalloproteinase (MMP-2) inhibition compared to hydroxamic acid derivatives. The isopropyl group in the target compound could enhance lipophilicity, but the lack of a carboxylic acid moiety may limit its MMP-2 binding efficacy .
c) Antimicrobial and Anti-Biofilm Activity
  • Thiazole derivatives with halogen and alkyl groups (e.g., compound 2 in ) exhibit potent activity against MRSA and VRSA. The bromine in the target compound may enhance halogen bonding with bacterial targets, though its efficacy relative to glycopeptide-synergistic derivatives remains untested .

Substituent Effects on Pharmacokinetics

  • Position 5 (Bromine) : Bromine’s electronegativity and size may stabilize the thiazole ring and influence metabolic stability.
  • Position 4 (Methyl) : Methyl groups typically enhance metabolic resistance and membrane permeability.
  • Position 2 (Isopropyl) : The isopropyl group balances steric bulk and lipophilicity, contrasting with bulkier silyl groups (e.g., TBS in ) or aromatic substituents () .

Biological Activity

Thiazole derivatives, including Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for their ability to interact with various biological targets, making them valuable in drug development. The presence of substituents such as bromine and methyl groups can significantly influence their pharmacological properties.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, research indicates that thiazole compounds can inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- exhibits cytotoxic effects against hepatocellular carcinoma (HepG-2) cells, with an IC50 value indicating significant potency (specific values not provided in the search results) .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-HepG-2Not specified
4-Methyl-2-phenylthiazole-5-carbohydrazideVariousIC50 < 20
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneAnti-PTZMedian ED < 20

Anticonvulsant Activity

In addition to anticancer effects, thiazole derivatives have shown promise as anticonvulsants. A study highlighted that certain thiazole compounds can significantly reduce seizure activity in animal models. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhance anticonvulsant efficacy .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

Compound NameModel UsedEffective Dose (mg/kg)
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamidePicrotoxin-induced convulsion20
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-oneMES24.38

The biological activity of Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and seizure activity by binding to their active sites.
  • Modulation of Signal Transduction : It may influence various signaling pathways by interacting with receptors or other cellular proteins, leading to altered cellular responses.

Study on Antitumor Effects

A recent study synthesized several thiazole derivatives and evaluated their anticancer potential against HepG-2 cells using MTT assays. The results indicated that modifications in the thiazole ring and phenyl substituents significantly affected cytotoxicity. Compounds with electron-donating groups exhibited enhanced activity .

Study on Anticonvulsant Properties

Another significant study focused on the anticonvulsant properties of thiazoles, demonstrating that certain structural modifications could lead to substantial increases in efficacy against induced seizures. The findings suggested that para-substituted phenyl groups on thiazole rings are critical for enhancing anticonvulsant activity .

Q & A

What are the recommended synthetic routes for 5-bromo-4-methyl-2-(1-methylethyl)thiazole, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of substituted thiazoles often involves cyclization reactions between α-haloketones and thioureas or thioamides. For this compound, a plausible route is the reaction of 4-methyl-2-(1-methylethyl)thiazole with bromine in acetic acid under controlled temperature (0–5°C) to introduce the bromine at position 4. Alternatively, a one-pot synthesis could involve phenacyl bromide derivatives and thiourea precursors in ethanol under reflux, as demonstrated in similar thiazole hybrids (yields: 61–85%) . Optimization may include varying solvents (e.g., DMF for polar intermediates), catalysts (e.g., K2CO3), or microwave-assisted synthesis to reduce reaction time.

How can crystallographic data resolve ambiguities in the structural assignment of 5-bromo-4-methyl-2-(1-methylethyl)thiazole?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Using SHELXL for refinement and ORTEP-3 for visualization , researchers can analyze bond lengths, angles, and intermolecular interactions. For example, the C-Br bond length (~1.85–1.90 Å) and steric effects from the isopropyl group can be validated against computational models (DFT). Discrepancies between experimental and calculated data may indicate crystal packing effects or conformational flexibility.

What spectroscopic techniques are most effective for characterizing the substitution pattern of this thiazole derivative?

Basic Research Question
A combination of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. Key NMR signals include:

  • <sup>1</sup>H NMR : Downfield shifts for H-5 (due to bromine’s electronegativity) and splitting patterns from the isopropyl group (e.g., septet at δ 3.0–3.5 ppm).
  • <sup>13</sup>C NMR : Distinct peaks for C-5 (δ ~110–120 ppm, C-Br) and C-4 (δ ~20–25 ppm, CH3) .
    IR can confirm C-Br stretches (~550–650 cm<sup>-1</sup>). Elemental analysis should match theoretical values within ±0.3% .

How do steric and electronic effects of the 5-bromo and 4-methyl substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The bromine at position 5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the adjacent isopropyl group may reduce catalytic efficiency. Computational studies (e.g., DFT) can predict reactive sites by analyzing electron density maps and Fukui indices. Experimentally, screening palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) and ligands in polar aprotic solvents (e.g., DMSO) may mitigate steric challenges. Contrast this with less hindered analogs (e.g., 5-bromo-4-methylthiazole) to isolate substituent effects .

What biological screening strategies are appropriate for evaluating this compound’s antimicrobial potential?

Basic Research Question
In vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, followed by fungal strains (e.g., C. albicans), using microdilution methods to determine minimum inhibitory concentrations (MICs). Thiazole derivatives often target membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays .

How can conflicting spectral data from different research groups be reconciled?

Advanced Research Question
Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. For example, residual DMSO in NMR samples can obscure proton signals. Reproducibility checks should include:

  • Standardizing solvent systems (e.g., CDCl3 vs. DMSO-d6).
  • Repeating synthesis with alternative purification methods (e.g., column chromatography vs. recrystallization).
    Cross-validate with HRMS and SC-XRD .

What computational tools can predict the compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics simulations can model binding to targets like DNA gyrase or kinases. Use PyMOL to visualize interactions (e.g., hydrogen bonds with the bromine atom or hydrophobic contacts with the isopropyl group). Validate predictions with experimental IC50 values and site-directed mutagenesis studies .

How does the bromine substituent affect the compound’s stability under varying pH conditions?

Basic Research Question
Stability studies in buffers (pH 1–10) at 37°C for 24–72 hours, monitored via HPLC . The electron-withdrawing bromine may increase susceptibility to hydrolysis at high pH, degrading to 4-methyl-2-(1-methylethyl)thiazole-5-ol. Compare degradation kinetics with non-brominated analogs to isolate substituent effects .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question
Key challenges include:

  • Purification : Scaling column chromatography is impractical; switch to distillation or crystallization.
  • Bromine handling : Safety protocols for bromine use (e.g., closed-system reactors).
  • Yield optimization : Replace ethanol with cheaper solvents (e.g., acetone) without compromising purity .

How can QSAR models guide the design of analogs with improved bioactivity?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and electrophilicity index can predict bioactivity. Train models with data from structurally similar thiazoles (e.g., 5-bromo-4-methyl-1,3-thiazol-2-amine) . Validate with synthesized analogs and adjust for steric parameters (e.g., Taft’s Es for the isopropyl group).

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